Allyldichlorosilane

Vue d'ensemble

Description

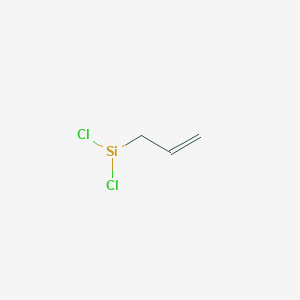

Allyldichlorosilane is an organosilicon compound with the chemical formula C3H5Cl2Si. It is a colorless liquid that is highly reactive due to the presence of both allyl and dichlorosilyl functional groups. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and versatility.

Applications De Recherche Scientifique

Allyldichlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mécanisme D'action

Target of Action

Allyldichlorosilane is an organosilicon compound that primarily targets the synthesis of various organosilicon compounds . It is a key building block in the production of silicone rubber, resins, coatings, and adhesives .

Mode of Action

The compound is bifunctional, containing reactive trichlorsilyl and allyl groups . The trichlorsilyl group in this compound undergoes the usual alcoholysis to give the trialkoxyallylsilane . In the presence of Lewis bases, this compound acts as a reagent that allylates aldehydes .

Biochemical Pathways

It is known that this compound undergoes various chemical reactions, including hydrolysis, cross-coupling reactions, hydrosilylation, allylation of aldehydes and ketones, and palladium-catalyzed allylic substitutions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of various organosilicon compounds . These compounds have a wide range of applications across various industries, including the production of silicone rubber, resins, coatings, and adhesives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyldichlorosilane can be synthesized through the reaction of allyl chloride with silicon in the presence of a copper catalyst. This reaction typically occurs at elevated temperatures ranging from 230°C to 300°C. The process can yield a mixture of this compound, dithis compound, and allyltrichlorosilane .

Industrial Production Methods: In industrial settings, the direct synthesis method is often employed. This involves the reaction of allyl chloride with a copper-silicon alloy in a fixed or stirred bed reactor. The reaction conditions are carefully controlled to optimize the yield of this compound while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Allyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The dichlorosilyl group can be substituted with other functional groups such as alkoxy or amino groups.

Addition Reactions: The allyl group can participate in addition reactions with electrophiles.

Polymerization: Under certain conditions, this compound can polymerize, forming organosilicon polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols and amines, which react with the dichlorosilyl group under mild conditions.

Addition Reactions: Electrophiles such as halogens or acids can react with the allyl group.

Polymerization: Catalysts such as Lewis acids can facilitate the polymerization process.

Major Products Formed:

Substitution Reactions: Products include alkoxysilanes and aminosilanes.

Addition Reactions: Products include halogenated or acid-functionalized silanes.

Polymerization: Products include organosilicon polymers with varying degrees of polymerization.

Comparaison Avec Des Composés Similaires

Allyltrichlorosilane: Similar in structure but contains an additional chlorine atom.

Diallyldichlorosilane: Contains two allyl groups, making it more reactive in certain types of polymerization reactions.

Vinyltrichlorosilane: Contains a vinyl group instead of an allyl group, leading to different reactivity patterns.

Uniqueness of this compound: this compound is unique due to its combination of allyl and dichlorosilyl functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical syntheses and industrial applications .

Activité Biologique

Allyldichlorosilane (HSiCl₂C₃H₅) is an organosilicon compound that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and surface modification. This article explores the biological activity of this compound, detailing its synthesis, reactivity, and implications for biological applications.

This compound is synthesized through the reaction of allyl chloride with silicon in the presence of hydrochloric acid. The general reaction can be represented as follows:

This compound exhibits distinct chemical properties due to the presence of both silicon and chlorine functionalities, making it a versatile precursor for further chemical transformations.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In a study examining various silanes, this compound was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes due to the silane's hydrophobic nature, which enhances its interaction with lipid bilayers.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on mammalian cell lines. The compound demonstrated dose-dependent cytotoxic effects on human fibroblast cells (HSF) and human lung carcinoma cells (A549). The IC50 values were determined through MTT assays, revealing that higher concentrations of this compound significantly reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| Human Fibroblast | 45 |

| A549 | 30 |

These findings suggest that while this compound can be cytotoxic at elevated concentrations, its potential as an antimicrobial agent may outweigh its cytotoxicity in therapeutic applications.

Reactivity and Derivatives

This compound serves as a precursor for synthesizing various organofunctional silanes through reactions such as hydroboration and alkoxylation. For instance, when reacted with boron reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), it can yield silacyclohexene derivatives that exhibit unique reactivity patterns beneficial for further functionalization.

Case Study: Hydroboration Reactions

In a detailed study involving hydroboration reactions, this compound was treated with 9-BBN under controlled conditions. The resulting products were characterized using NMR spectroscopy, confirming the formation of silacyclohexene derivatives with potential biological activity.

Applications in Materials Science

Beyond its biological implications, this compound is utilized in materials science for surface modification and as a coupling agent in polymer chemistry. Its ability to form stable siloxane bonds makes it suitable for enhancing the properties of various materials, including ceramics and composites.

Propriétés

InChI |

InChI=1S/C3H5Cl2Si/c1-2-3-6(4)5/h2H,1,3H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVFSDBAXDCTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960051 | |

| Record name | Dichloro(prop-2-en-1-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3937-28-8 | |

| Record name | Allyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloro(prop-2-en-1-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of Allyldichlorosilane in organosilicon synthesis?

A1: this compound serves as a valuable precursor for synthesizing organosilicon compounds containing allyl groups. Its reactivity stems from the presence of both a reactive Si-H bond and two Si-Cl bonds. [, ]

Q2: How can this compound be used to create silicon-containing polymers?

A2: this compound can be reacted with benzene derivatives through Friedel-Crafts alkylation to create building blocks for silicon-containing polymers. These building blocks can then undergo further modification and polymerization to generate polymers with tailored properties. [, , ]

Q3: What is a notable challenge in using this compound for hydrosilylation reactions, and how can it be addressed?

A3: A common challenge is the potential isomerization of the allyl group to a 1-propenyl group during reactions. Lowering the reaction temperature below 100 °C can effectively suppress this unwanted isomerization. []

Q4: What role does this compound play in the synthesis of 1-silacyclohex-2-ene derivatives?

A4: this compound serves as a starting point for synthesizing 1-silacyclohex-2-ene derivatives. Its chloro groups can be substituted with alkynyl groups, followed by selective hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN), leading to the formation of the desired cyclic silicon compounds. []

Q5: How does the regioselectivity of this compound manifest in Friedel-Crafts reactions?

A5: In Friedel-Crafts reactions with compounds like 3,4-benzo-1,1-dichloro-1-silacyclopentene, this compound exhibits regioselective behavior. The reaction primarily occurs at the terminal carbon of the allyl group, leading to a predominant isomer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.